

ERAS-601: A Technical Overview of Early-Phase Clinical Development

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Compound of Interest

Compound Name: RS-601

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This technical guide provides a comprehensive analysis of the early-phase clinical trial data for ERAS-601, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain phosphatase). ERAS-601 is being investigated as a monotherapy and in combination with other targeted agents for the treatment of advanced solid tumors driven by the RAS/MAPK signaling pathway. This document summarizes key clinical findings, details experimental protocols, and visualizes the underlying biological and clinical workflows.

Core Mechanism of Action

ERAS-601 is an orally bioavailable small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.^{[1][2]} SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.^{[2][3]} By inhibiting SHP2, ERAS-601 prevents the dephosphorylation of downstream targets, thereby inhibiting the activation of the RAS-RAF-MEK-ERK signaling cascade.^[4] This mechanism ultimately aims to suppress tumor cell proliferation and survival in cancers with hyperactivated RAS/MAPK signaling.^[4] Preclinical studies have shown that ERAS-601 inhibits the loading of active GTP-bound oncogenic RAS and demonstrates anti-proliferative activity in various cancer cell line models.^[2]

Clinical Development Program: The FLAGSHP-1 Trial

The primary clinical investigation of ERAS-601 is the Phase 1/1b FLAGSHP-1 trial (NCT04670679).[1][2] This first-in-human study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ERAS-601 as a monotherapy and in combination with other therapies in patients with advanced or metastatic solid tumors.[5][6]

Experimental Protocols

The FLAGSHP-1 study employs a dose-escalation and dose-expansion design.[5]

Monotherapy Dose Escalation:

- Objective: To determine the maximum tolerated dose (MTD) and/or recommended dose (RD) of ERAS-601 administered as a single agent.
- Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending doses of ERAS-601 until the occurrence of unacceptable toxicity, disease progression, or withdrawal of consent.[5]

Combination Therapy Dose Escalation:

- Objective: To determine the MTD and/or RD of ERAS-601 in combination with other anti-cancer agents, such as the EGFR inhibitor cetuximab.[5][6]
- Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending doses of ERAS-601 in combination with a standard dose of the partner agent.[5] For the cetuximab combination, the MTD for ERAS-601 was determined to be 40 mg BID on a 3 weeks on, 1 week off schedule.[7]

Dose Expansion:

- Objective: To further evaluate the safety, tolerability, and preliminary efficacy of ERAS-601 at the determined MTD/RD in specific patient populations with particular molecular alterations.
[5]

Key Inclusion Criteria for Chordoma Cohort:

- Age \geq 18 years.[8][9]

- Histologically confirmed chordoma (not dedifferentiated or poorly differentiated).[8][9]
- Progressive disease as defined by RECIST 1.1 (+20% change in tumor size between two scans within 9 months prior to enrollment).[8][9]
- ECOG performance status of 0 or 1.[8]
- Adequate organ function (hematologic, renal, and hepatic).[9][10]

Key Assessment:

- Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[11]

Quantitative Data Summary

Efficacy in Advanced Chordoma (FLAGSHIP-1)

Data presented from a cohort of 13 patients with advanced chordoma who received ERAS-601, with 11 receiving it in combination with cetuximab, showed promising preliminary activity.[12]

Treatment Group	Number of Patients	Partial Response (PR)	Stable Disease (SD)	Tumor Shrinkage <30%
ERAS-601 + Cetuximab	11	1	10	10
ERAS-601 Monotherapy	2	0	1	Not Reported

Data as of July 2024.[12]

In the combination cohort, the median time on treatment was 5.06 months, with 8 out of 9 evaluable patients remaining on the study at the time of data cutoff.[3][11]

Safety and Tolerability: ERAS-601 in Combination with Cetuximab

The combination of ERAS-601 and cetuximab has demonstrated a manageable safety profile. The following table summarizes treatment-emergent adverse events (TEAEs) occurring in >20% of patients in the chordoma cohort of the FLAGSHIP-1 trial.[\[3\]](#)[\[11\]](#)

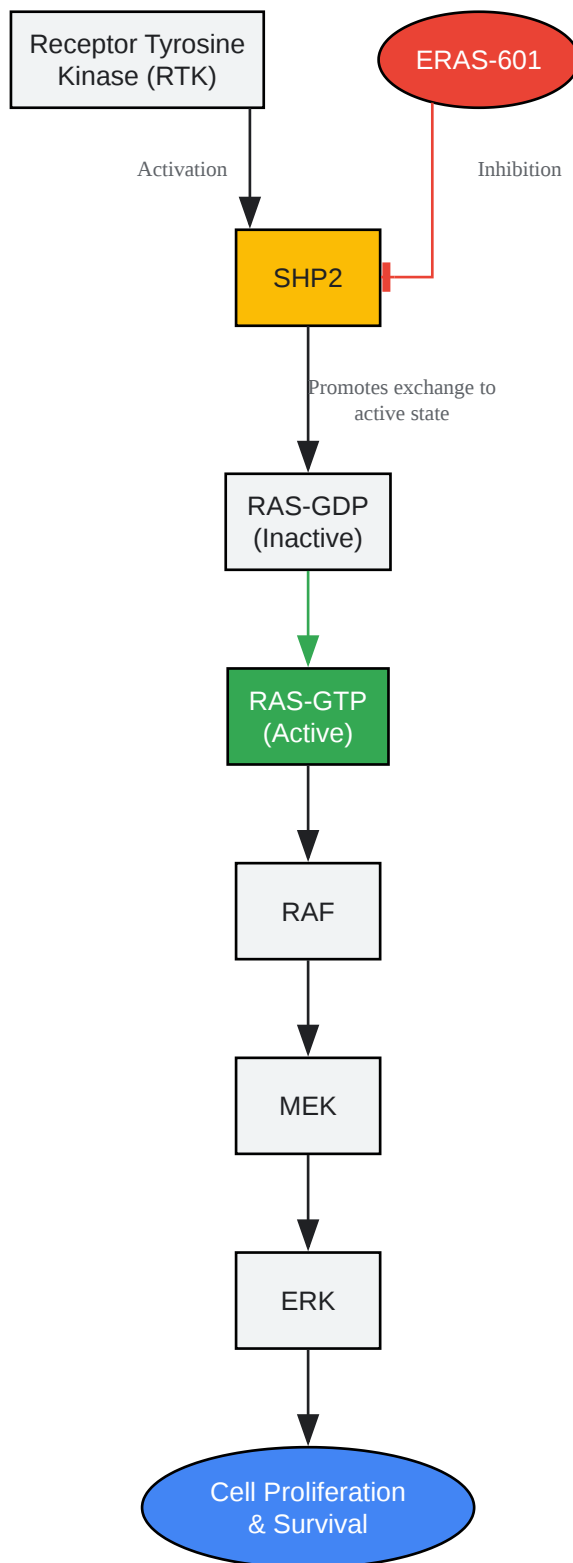
Adverse Event	Grade 1-2	Grade 3
Dermatitis Acneiform	>20%	2 patients
Paronychia	>20%	-
Dry Skin	>20%	-
Skin Fissures	>20%	-
Skin Infection	>20%	1 patient
Diarrhea	>20%	-
Nausea	>20%	-
Vomiting	>20%	-
Stomatitis	>20%	-
Peripheral Edema	>20%	-
Fatigue	>20%	-
Thrombocytopenia	>20%	-
AST Elevation	>20%	-

No patients discontinued therapy due to TEAEs related to ERAS-601.[\[3\]](#)[\[11\]](#)

In a broader cohort of 15 patients with various advanced solid tumors from the dose-escalation phase of ERAS-601 in combination with cetuximab, the MTD of ERAS-601 was established at 40 mg BID (3 weeks on/1 week off).[\[6\]](#) All treatment-related adverse events (TRAEs) at or below the MTD were Grade 1 or 2.[\[6\]](#)[\[7\]](#) Grade 3 or higher TRAEs, including Grade 4 hypokalemia and Grade 3 diarrhea and platelet count decrease, were observed only at a higher dose level (60 mg BID).[\[6\]](#)

Visualizations

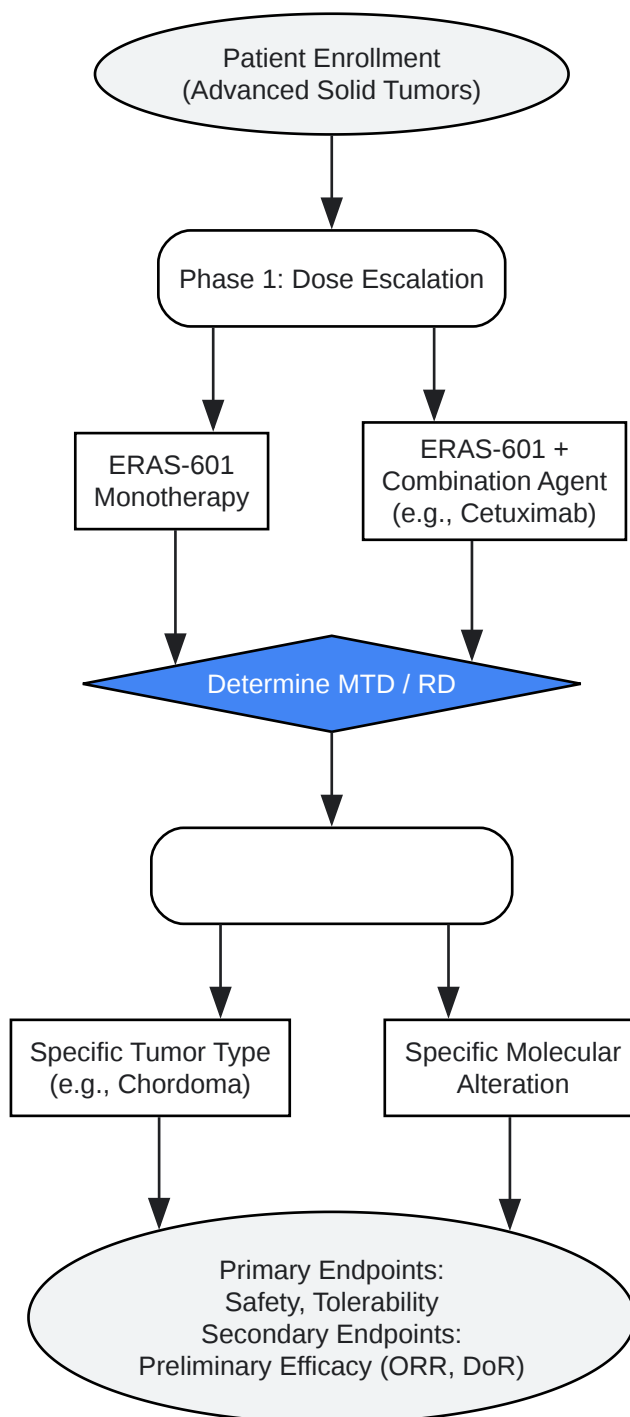
Signaling Pathway of ERAS-601



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Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.

Experimental Workflow of the FLAGSHP-1 Trial



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Caption: High-level overview of the FLAGSHP-1 clinical trial workflow.

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